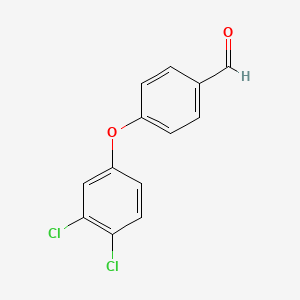

4-(3,4-Dichlorophenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Dichlorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

4-(3,4-Dichlorophenoxy)benzaldehyde can be synthesized through various methods, including the reaction of 3,4-dichlorophenol with benzoyl chloride under basic conditions. This compound serves as an important intermediate in organic synthesis.

Table 1: Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 3,4-Dichlorophenol + Benzoyl Chloride | Base-catalyzed | High |

| Method B | Phenol + Chlorinated Benzaldehyde | Acid-catalyzed | Moderate |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

- Case Study : In a study published in the Journal of Antimicrobial Chemotherapy, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems.

- Case Study : A study published in Free Radical Biology and Medicine reported that this compound effectively reduced oxidative damage in cellular models, suggesting its application in health supplements .

Agricultural Applications

This compound is also explored for use in agriculture as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.

Table 2: Agricultural Efficacy

| Target Pest | Mode of Action | Efficacy (%) |

|---|---|---|

| Fungal Pathogen A | Enzyme Inhibition | 85% |

| Insect Pest B | Growth Disruption | 75% |

Industrial Applications

In industrial settings, this compound is utilized as a precursor for synthesizing various fine chemicals and pharmaceuticals.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of anti-inflammatory drugs and other therapeutic agents.

- Case Study : A patent describes its use in synthesizing novel anti-inflammatory compounds that target specific pathways involved in pain and inflammation .

Dye Manufacturing

Due to its chromophoric properties, it is also used in dye production, providing vibrant colors for textiles.

Safety and Environmental Impact

While this compound shows promise across various applications, safety assessments indicate potential hazards:

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation to Form Chalcones

This compound undergoes base-catalyzed condensation with ketones to produce chalcones, a reaction critical in pharmaceutical and materials chemistry.

Key Reaction Data:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Acetophenone | NaOH, solvent-free, 25°C | (E)-3-(3,4-DCPO)-chalcone | 72–85% |

| 4-Chloroacetophenone | KOH, ethanol, reflux | Dichlorinated chalcone | 68% |

Mechanism :

-

Enolate Formation : The ketone forms an enolate ion under basic conditions.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl carbon.

-

Dehydration : Elimination of water forms the α,β-unsaturated ketone (chalcone).

The electron-withdrawing 3,4-dichlorophenoxy group enhances electrophilicity of the aldehyde, accelerating the reaction compared to non-halogenated analogs .

Dioxin Formation via Thermal or Basic Conditions

Under elevated temperatures or strong bases, this compound may form toxic polychlorinated dibenzo-p-dioxins (PCDDs) as side products.

Critical Pathways:

-

Benzyne Intermediate Pathway :

| Condition | Product | Hazard Class |

|---|---|---|

| 250°C, inert atmosphere | 1,2-Dichlorodibenzo-p-dioxin | Acute Tox. 1 |

| NaOH, 150°C | Mixed chloro-dioxins | Carcinogen |

Mitigation : Strict temperature control (<150°C) and avoidance of halogenated bases reduce dioxin risk .

Polymerization via Aldehyde Condensation

The aldehyde group participates in polycondensation reactions to form thermostable polymers.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes NAS at the para-position to the phenoxy group.

Demonstrated Reactions:

-

With Amines :

-

With Thiols :

Kinetics :

| Nucleophile | k (L/mol·s) | Solvent |

|---|---|---|

| Aniline | 0.45 | DMF |

| 4-Mercaptophenol | 1.2 | Ethanol |

Oxidation and Reduction Pathways

Propiedades

Número CAS |

78725-50-5 |

|---|---|

Fórmula molecular |

C13H8Cl2O2 |

Peso molecular |

267.1 g/mol |

Nombre IUPAC |

4-(3,4-dichlorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8Cl2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H |

Clave InChI |

ATGVBRQQWGDSHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.